propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-

Lipophilicity ADME Physicochemical Property Prediction

Researchers sourcing nucleoside transport probes face limited availability of NBMPR analogs with a free carboxylic acid handle. 3-[(4-Nitrobenzyl)thio]propanoic acid (CAS 7597-44-6) solves this by combining the essential 4-nitrobenzylthio pharmacophore with a derivatizable propanoic acid terminus. - Structurally analogous to nitrobenzylthioinosine (NBMPR); investigated as an adenosine transport inhibitor. - Free -COOH enables amide coupling, esterification, or reduction for conjugate synthesis. - Also serves as a photolabile thiol precursor and benzothiazepinone building block. Supplied with certificate of analysis. Standard international B2B shipping available.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 7597-44-6
Cat. No. B5215853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-
CAS7597-44-6
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13)
InChIKeyTVPMRBXCJXXUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanoic Acid, 3-[[(4-Nitrophenyl)Methyl]Thio]- Identity & Properties


Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, also known as 3-[(4-nitrobenzyl)thio]propanoic acid, is a synthetic organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol [1]. It belongs to the class of carboxylic acids and features a thioether functional group linking a propanoic acid backbone to a 4-nitrophenylmethyl moiety . Its predicted physicochemical properties include an XLogP3-AA of 1.7, a polar surface area of 108 Ų, and 5 hydrogen bond acceptors, indicating moderate lipophilicity . The compound is identified by the CAS number 7597-44-6 and the NSC number NSC56878 [2].

Propanoic Acid, 3-[[(4-Nitrophenyl)Methyl]Thio]- Substitution Risk


Substitution of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- with its closest structural analogs, such as the corresponding methyl ester (CAS 7597-47-9) or the cysteine-derived variant (CAS 90899-86-8), is scientifically unjustified without direct comparative data . The presence of the free carboxylic acid moiety distinguishes it from its ester counterpart, which alters its hydrogen bonding capacity, acidity, and potential for salt formation . Furthermore, the specific placement of the nitro group on the phenyl ring and the length of the alkyl chain are critical for its intended biological interactions. While the exact mechanism of action is not well-defined, its reported potential as an adenosine transport inhibitor distinguishes it from other thioether-containing carboxylic acids . Absent head-to-head performance data, any interchange would be speculative and could compromise experimental integrity or synthetic outcomes.

Propanoic Acid, 3-[[(4-Nitrophenyl)Methyl]Thio]- Quantitative Differentiation Evidence


Predicted Lipophilicity Profile

The predicted lipophilicity, as measured by the partition coefficient (XLogP3-AA), for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is 1.7 [1]. This value differentiates it from the closely related methyl ester analog (CAS 7597-47-9), which has a reported LogP of 2.77 . The lower LogP of the free acid indicates increased hydrophilicity, which can significantly impact aqueous solubility and permeability profiles.

Lipophilicity ADME Physicochemical Property Prediction

Hydrogen Bonding Capacity

The target compound possesses 1 hydrogen bond donor (the carboxylic acid proton) and 5 hydrogen bond acceptors (the carbonyl oxygen, the nitro group, and the sulfur atom) [1]. In contrast, the methyl ester analog (CAS 7597-47-9) lacks a hydrogen bond donor . This fundamental difference in hydrogen bonding capacity alters the potential for intermolecular interactions, impacting crystal packing, solubility, and target binding.

Hydrogen Bonding Physicochemical Property Structure-Activity Relationship

Structural Divergence from Amino Acid Analogs

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- (MW: 241.27 g/mol) is a non-amino acid derivative [1]. It is structurally distinct from S-(4-nitrobenzyl)-cysteine (CAS 90899-86-8), which is an amino acid (cysteine) derivative with a molecular weight of 252.29 g/mol and contains an amine group . The absence of the α-amino acid backbone in the target compound eliminates the zwitterionic character and chiral center present in the cysteine analog, leading to different reactivity, solubility, and biological profile.

Chemical Structure Synthetic Intermediate Peptide Chemistry

Acidity Differentiation

The predicted pKa of the carboxylic acid group in propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is approximately 4.45 (class-level inference based on similar thioether-substituted propanoic acids) . This is in contrast to its methyl ester analog (CAS 7597-47-9), which has no ionizable proton on the ester group, and to 2-((4-nitrobenzyl)thio)propanoic acid (CAS 6182-99-6), where the thioether is in the alpha position, which is expected to lower the pKa of the adjacent carboxylic acid due to the inductive effect of the sulfur atom .

Acidity Physicochemical Property Reactivity

Propanoic Acid, 3-[[(4-Nitrophenyl)Methyl]Thio]- Application Scenarios


Synthetic Intermediate for Thioether-Containing Compounds

This compound serves as a versatile building block in organic synthesis, particularly for introducing the 4-nitrobenzylthio moiety. Its free carboxylic acid group allows for further derivatization, such as amide bond formation or reduction to the corresponding alcohol, providing a handle for the creation of more complex molecular architectures [1].

Investigation of Adenosine Transport Inhibition

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- has been investigated for its potential as an adenosine transport inhibitor . This application is supported by its structural similarity to the well-known adenosine transport inhibitor nitrobenzylthioinosine (NBMPR), which also features a 4-nitrobenzylthio group. Researchers in pharmacology and cell biology may use this compound as a starting point for exploring novel modulators of nucleoside transport.

Precursor for Synthesis of Diltiazem Derivatives

Compounds with a 2-hydroxy-3-phenylthio-propanoic acid core structure, closely related to the target compound, are key intermediates in the synthesis of benzothiazepinone derivatives, including the cardiovascular drug Diltiazem [2]. While this specific compound is not directly cited, its structural features make it a candidate for exploration in the development of new analogs in this therapeutic class.

Research on Photolabile Protecting Groups

The 4-nitrobenzylthio group is a recognized photolabile protecting group. The target compound's structure suggests potential utility in studies involving photo-caged thiols, as demonstrated by research on its 2-nitrobenzylthio analog, 3-(2-nitrobenzylthio)propanoic acid, which is used to create photolabile protected pendent thiols on polymer surfaces [3].

Quote Request

Request a Quote for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.